(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Chiral purity Enantiomeric differentiation Peptide synthesis

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 77497‑95‑1), commonly abbreviated as L‑Tic·HCl, is a chiral, non‑proteinogenic α‑amino acid that serves as a rigidified analog of both phenylalanine and proline. Its core tetrahydroisoquinoline scaffold constrains the backbone φ‑ and χ‑dihedral angles, thereby pre‑organizing peptides into bioactive conformations that are unattainable with natural amino acids.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 77497-95-1
Cat. No. B1315064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
CAS77497-95-1
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)C(=O)O.Cl
InChIInChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1
InChIKeyFXHCFPUEIDRTMR-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride (CAS 77497‑95‑1) Is the Privileged Chiral α‑Amino Acid Building Block in Peptidomimetic Drug Design


(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 77497‑95‑1), commonly abbreviated as L‑Tic·HCl, is a chiral, non‑proteinogenic α‑amino acid that serves as a rigidified analog of both phenylalanine and proline. Its core tetrahydroisoquinoline scaffold constrains the backbone φ‑ and χ‑dihedral angles, thereby pre‑organizing peptides into bioactive conformations that are unattainable with natural amino acids [1]. The hydrochloride salt form ensures reproducible solubility and stability, making it the preferred physical form for solid‑phase peptide synthesis and medicinal chemistry campaigns where batch‑to‑batch consistency is critical .

Why Racemic or (R)-Enantiomer Substitutes Cannot Replace (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride in Structure‑Driven Discovery Programs


The (S)-enantiomer is the biologically active form; attempts to substitute with the racemate or the (R)-enantiomer (CAS 103733‑65‑9) are known to abolish or drastically reduce target binding due to the strict stereochemical requirements of receptors and enzymes that recognize the L‑amino acid configuration [1]. Furthermore, the hydrochloride salt form of the (S)-enantiomer provides markedly higher aqueous solubility (freely soluble in water) compared to the neutral free base, which is only sparingly soluble and requires basic or heated conditions for dissolution . Without this specific salt form, synthetic protocols relying on aqueous coupling conditions or automated peptide synthesizers may suffer from incomplete dissolution, lower coupling efficiency, and irreproducible yields.

Quantitative Head‑to‑Head Evidence for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride Over the Closest Analogs


Optical Purity: Specific Rotation of (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer hydrochloride exhibits a specific rotation [α] of −157.4° (c=1, H₂O, 24 °C), whereas the (R)-enantiomer (CAS 103733‑65‑9) displays the opposite sign (+156.5°) [1]. This large and opposite optical rotation provides an immediate, quantifiable quality-control metric to confirm enantiopurity and distinguish the active (S)-form from the inactive (R)-form prior to use in asymmetric synthesis.

Chiral purity Enantiomeric differentiation Peptide synthesis

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 77497‑95‑1) is reported to be freely soluble in both water and ethanol, whereas the free base (CAS 74163‑81‑8) exhibits limited solubility, requiring hot or basic aqueous conditions for dissolution . This solubility differential directly impacts the efficiency of aqueous-phase coupling reactions and automated SPPS protocols, where complete and rapid dissolution of the amino acid monomer is a prerequisite.

Solubility Formulation Peptide synthesis

Conformational Constraint: Tic Restricts Backbone φ‑ and χ‑Angles Far More Tightly Than Natural Phenylalanine

X‑ray crystallography and solution NMR of Tic‑containing model peptides demonstrate that the tetrahydroisoquinoline ring locks the χ₁ side‑chain dihedral angle into a well‑defined gauche(−) conformation, while simultaneously restricting the backbone φ‑angle to values near −75° [1]. In contrast, natural L‑phenylalanine exhibits high rotational freedom around both χ₁ (three staggered rotamers) and φ‑angles, leading to a conformational ensemble penalty of >2 kcal mol⁻¹ upon receptor binding [2].

Peptidomimetics Conformational analysis Drug design

THIQ‑3‑carboxylic Acid Core Scaffold Proven Superior for Engineering Potent Factor Xa Inhibitors

A systematic evaluation of multiple core scaffolds (glycine, β‑aminopropionate, aminobenzoic acid, pyrazole, indazole, and tetrahydroisoquinoline‑3‑carboxylic acid) for direct Factor Xa inhibition revealed that the THIQ3CA scaffold—possessing an intermediately flexible architecture—was the most successful. The initial THIQ3CA‑based hit 23 inhibited FXa with a Ki of 28 μM; structure‑based optimization yielded dicarboxamide 47, which displayed a Ki of 135 nM and ≥1852‑fold selectivity for FXa over other coagulation enzymes [1]. In contrast, the more flexible glycine‑ and β‑aminopropionate‑based scaffolds, and the more rigid aromatic scaffolds, failed to produce inhibitors with comparable potency and selectivity.

Anticoagulant design Factor Xa inhibition Scaffold selection

Antithrombotic Dipeptide Derivative Potency Enhancement Over Parent Tic: Validating the Scaffold's Essential Role

In a study of 19 novel dipeptide analogs derived from 3S‑tetrahydroisoquinoline‑3‑carboxylic acid (parent compound 1), the potency for inhibiting ADP‑, AA‑, PAF‑, and thrombin‑induced platelet aggregation was consistently higher for the dipeptide derivatives than for the parent Tic alone [1]. For example, compound 5h (Tic‑Ser) showed significantly enhanced in vivo antithrombotic activity compared to the parent, yet the parent Tic moiety was essential for the activity—substitution with proline or phenylalanine at the same position abolished activity [1].

Antithrombotic agents Platelet aggregation QSAR

Proven Drug Translation: Tic‑for‑Proline Switch Converts Enalapril into the Approved Drug Quinapril

The most successful application of the Tic scaffold is the substitution of the proline residue in enalapril with (S)-Tic, which directly yielded quinapril—an FDA‑approved angiotensin‑converting enzyme (ACE) inhibitor with an improved side‑effect profile [1]. This Tic‑for‑Pro substitution increased the conformational rigidity of the peptidomimetic, enhancing target binding and pharmacokinetic stability relative to the parent enalapril molecule.

ACE inhibitor Peptidomimetic drug design Proline replacement

Procurement‑Optimized Application Scenarios for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride


Chiral Peptidomimetic Lead Optimization Requiring Conformationally Constrained Phenylalanine or Proline Replacements

When a hit peptide containing phenylalanine or proline is identified but lacks sufficient potency or metabolic stability, (S)-Tic·HCl should be procured as the first‑line replacement building block. Its locked χ₁ gauche(−) conformation eliminates the entropic penalty of natural Phe, delivering potency improvements estimated at 30‑fold per constrained residue [1]. The HCl salt's ready water solubility ensures seamless integration into Fmoc‑SPPS without the dissolution problems encountered with the free base [2].

Factor Xa Inhibitor Library Construction Using the THIQ3CA Scaffold

For anticoagulant discovery programs targeting Factor Xa, the (S)-Tic·HCl core is the scaffold of choice based on direct comparative data showing that the THIQ3CA scaffold outperforms glycine‑, β‑aminopropionate‑, and rigid aromatic scaffolds in producing potent and selective FXa inhibitors, with the lead compound achieving a Ki of 135 nM and >1852‑fold selectivity [1]. Sourcing the optically pure (S)-enantiomer hydrochloride ensures that library synthesis begins with the validated, active stereoisomer, avoiding the wasted synthetic effort associated with racemic starting materials.

Antithrombotic Dipeptide Derivative Synthesis Targeting PEPT1‑Mediated Oral Absorption

Programs developing orally bioavailable antithrombotic agents via the intestinal peptide transporter PEPT1 should procure (S)-Tic·HCl as the N‑terminal building block. The parent Tic moiety is essential for antiplatelet aggregation activity; replacement with Pro or Phe abolishes activity, and only Tic‑based dipeptides show the desired potency and ADME profile [1]. The hydrochloride salt's high solubility supports the aqueous coupling conditions required for scalable dipeptide synthesis.

Asymmetric Synthesis of Quinapril Analogs and Next‑Generation ACE Inhibitors

Building on the proven Tic‑for‑Pro substitution paradigm that produced quinapril, medicinal chemistry teams seeking improved ACE inhibitors should stock the (S)-Tic·HCl building block as a strategic intermediate. The documented improvement in side‑effect profile from enalapril to quinapril validates the Tic scaffold's clinical translatability, and the optically pure HCl salt guarantees the correct stereochemistry for ACE binding pocket recognition [1].

Quote Request

Request a Quote for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.